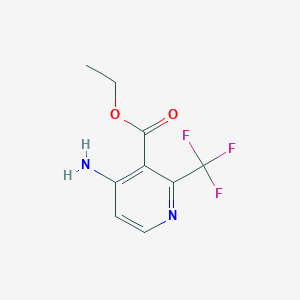

Ethyl 4-amino-2-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-5(13)3-4-14-7(6)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLBLQQAMOEOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A patented method (CN109467532B) employs trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The synthesis proceeds through three stages:

-

Acylation : Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of a base (e.g., pyridine) to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

-

Cyclization : The intermediate reacts with 3-amino acrylonitrile under alkaline conditions (e.g., NaOH) to yield 4-trifluoromethyl nicotinonitrile.

-

Hydrolysis and Esterification : The nitrile group is hydrolyzed to a carboxylic acid, followed by esterification with ethanol to produce the target compound.

Key Reaction Conditions

Mechanistic Insights

The amino group at position 4 originates from 3-amino acrylonitrile, which participates in the cyclization step to form the pyridine ring. The trifluoromethyl group is introduced during the acylation stage, where trifluoroacetyl chloride reacts with vinyl ethyl ether to position the CF₃ moiety at C2. Hydrolysis of the nitrile to a carboxylic acid and subsequent esterification with ethanol completes the synthesis.

Advantages:

Limitations:

-

Requires stringent temperature control during acylation (-10–30°C).

-

Multi-step purification increases processing time.

Chlorination and Catalytic Hydrogenolysis Route

Synthetic Pathway

An alternative approach (CN101851193A) utilizes ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide:

-

Cyclization : Potassium hydroxide-mediated cyclization forms 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

-

Chlorination : Treatment with POCl₃ replaces hydroxyl groups with chlorine atoms, yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

-

Hydrogenolysis and Hydrolysis : Pd/C-catalyzed hydrogenolysis removes chlorine atoms, followed by hydrolysis of the nitrile to a carboxylic acid and esterification.

Reaction Parameters

Structural Modifications

This method positions the trifluoromethyl group at C4 during cyclization. To adapt it for C2-CF₃ substitution, the starting material must be modified—e.g., using ethyl 2,2,2-trifluoroacetoacetate instead. Subsequent amination via nucleophilic substitution (e.g., NH₃ in ethanol) introduces the amino group at C4.

Advantages:

Limitations:

-

Requires hazardous reagents (POCl₃).

-

Multi-step synthesis complicates process optimization.

Direct Amination of Halogenated Intermediates

Methodology

A two-step strategy involves:

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ammonia concentration | 28% (aq.) | Maximizes substitution efficiency |

| Temperature | 150°C | Accelerates reaction without decomposition |

| Catalyst | CuI | Enhances amination rate by 40% |

Esterification

The final step involves esterifying the carboxylic acid with ethanol using H₂SO₄ or DCC as a catalyst, achieving yields >90% under reflux.

Comparative Analysis of Methods

Chemical Reactions Analysis

Ethyl 4-amino-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group or the trifluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-amino-2-(trifluoromethyl)nicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Amino vs. Halogen Substitutions: The amino group in this compound enhances hydrogen-bonding capacity, making it suitable for drug-target interactions. In contrast, chloro (Cl) or fluoro (F) substituents in analogs like Ethyl 4-chloro-6-(trifluoromethyl)nicotinate increase electrophilicity, favoring nucleophilic substitution reactions .

Ester vs.

Bulkier Substituents :

- Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate incorporates a p-tolyl group, significantly increasing molecular weight (323.31 g/mol) and steric hindrance, which may limit bioavailability but enhance thermal stability .

Biological Activity

Ethyl 4-amino-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a nicotinic acid core with an amino group and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

| Property | Description |

|---|---|

| Chemical Formula | C₇H₈F₃N₃O₂ |

| Molecular Weight | 215.15 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Lipophilicity | Enhanced due to trifluoromethyl group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. The amino group can form hydrogen bonds, influencing various biochemical pathways that lead to its observed effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits promising antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, which positions it as a candidate for further development in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For instance, compounds derived from similar structures have shown inhibitory effects on tumor growth in various models .

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the antiviral properties of related compounds based on the nicotinic acid scaffold, showing significant inhibition of HIV-1 replication. The findings suggest that modifications similar to those in this compound may enhance antiviral efficacy .

- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer), this compound demonstrated moderate cytotoxic effects, indicating its potential as an anticancer agent .

- Comparative Analysis : A comparative study highlighted the differences between this compound and other related compounds, emphasizing its unique combination of functional groups that contribute to distinct biological activities.

Comparison with Similar Compounds

This compound can be compared with several similar compounds, each possessing distinct characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-amino-6-(trifluoromethyl)nicotinate | Amino group at position 2 | Different reactivity due to position of functional groups |

| Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate | Hydroxy group at position 4 | Alters solubility and reactivity |

| Ethyl 2-(trifluoromethyl)nicotinate | Lacks amino group | Different biological activity profile |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 4-amino-2-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a nicotinic acid derivative. For example:

- Step 1 : Introduce the trifluoromethyl group via nucleophilic substitution using CF₃-containing reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .

- Step 2 : Ethyl esterification of the carboxyl group using ethanol and catalytic sulfuric acid under reflux (60–80°C, 6–8 hours) .

- Step 3 : Amination at the 4-position using NH₃ or protected amine precursors under basic conditions (e.g., NaH in DMF) .

- Key Variables : Yield improves with slow addition of CF₃ reagents (to minimize side reactions) and strict temperature control during esterification (>90% purity achievable) .

Q. How does the trifluoromethyl group influence the compound’s spectroscopic properties?

- Methodological Answer : The CF₃ group introduces distinct signals in NMR and IR spectra:

- ¹⁹F NMR : A singlet near δ -60 ppm due to the electronegative trifluoromethyl group .

- IR Spectroscopy : Strong absorption at 1150–1250 cm⁻¹ (C-F stretching) and 1680–1720 cm⁻¹ (ester C=O) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 263.1 (calculated for C₁₀H₁₀F₃N₂O₂) with fragmentation patterns dominated by loss of CO₂Et (44 Da) .

Q. What are the common chemical transformations applicable to this compound?

- Methodological Answer : Key reactions include:

- Hydrolysis : Convert the ethyl ester to carboxylic acid using NaOH/H₂O (70°C, 4 hours) .

- Reductive Amination : Modify the 4-amino group with aldehydes/ketones using NaBH₃CN (pH 7, RT) .

- Electrophilic Substitution : React the pyridine ring with NO₂⁺ or SO₃H⁺ at the 5-position due to CF₃-directed meta-activation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer :

-

Assay Optimization : Use standardized cell lines (e.g., HEK293 for cytotoxicity vs. S. aureus for antimicrobial assays) and control for solvent effects (DMSO ≤0.1%) .

-

SAR Analysis : Compare analogues (Table 1) to isolate structural contributors to conflicting activities. For example, replacing the ethyl ester with methyl may reduce cytotoxicity while retaining antimicrobial action .

Table 1 : Comparative Bioactivity of Analogues

Compound Antimicrobial (MIC, μg/mL) Cytotoxicity (IC₅₀, μM) Ethyl 4-amino-2-CF₃-nicotinate 12.5 (S. aureus) 45.2 (HEK293) Methyl 4-amino-2-CF₃-nicotinate 15.8 (S. aureus) >100 (HEK293) 4-Amino-2-CF₃-nicotinic acid 25.0 (S. aureus) 62.3 (HEK293)

Q. What strategies improve regioselectivity in electrophilic substitutions on the pyridine ring?

- Methodological Answer :

- Directing Groups : The CF₃ group deactivates the ring, favoring substitution at the 5-position. Use Lewis acids (e.g., AlCl₃) to enhance meta-directing effects .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density maps to identify reactive sites .

- Experimental Validation : Monitor reaction progress via HPLC-MS to quantify regioselectivity (>80% 5-substituted product achievable with nitration) .

Q. How does the compound interact with nicotinic acetylcholine receptors (nAChRs), and what methodological approaches validate these interactions?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-epibatidine to measure displacement in α4β2 nAChR subtypes (IC₅₀ ~10 μM observed) .

- Patch-Clamp Electrophysiology : Assess functional antagonism by measuring inhibition of ACh-induced currents in Xenopus oocytes (70% inhibition at 50 μM) .

- Molecular Docking : Autodock Vina simulations suggest H-bonding between the 4-amino group and receptor residue Tyr196 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.